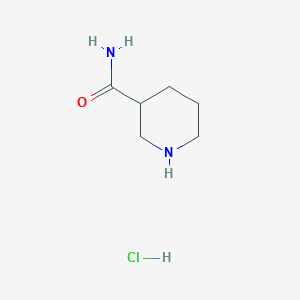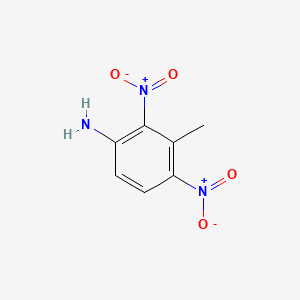
2,7-Dichloro-9H-carbazole
Vue d'ensemble
Description
2,7-Dichloro-9H-carbazole is a chemical compound with the molecular formula C12H7Cl2N . It has an average mass of 236.097 Da and a monoisotopic mass of 234.995560 Da .
Molecular Structure Analysis
The molecular structure of 2,7-Dichloro-9H-carbazole consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Applications De Recherche Scientifique
Environmental and Toxicological Studies
Occurrence in Various Environments
2,7-Dichloro-9H-carbazole, along with other halogenated carbazoles, is detected in various indoor environments like schools and daycare centers. These substances are generated from incomplete combustion of fossil fuels, biomass, and tobacco smoke, as well as from natural and anthropogenic sources. The study underscores the importance of understanding the distribution and impact of these compounds in different environments (Fromme et al., 2018).
Aryl Hydrocarbon Receptor Activity
Polyhalogenated carbazoles, including 2,7-Dichloro-9H-carbazole, demonstrate significant aryl hydrocarbon receptor (AhR) activity. This research provides insights into the molecular mechanisms of these compounds and their potential toxicological effects, contributing to the understanding of the risks associated with environmental exposure to these substances (Ma et al., 2019).
Medicinal Chemistry
- Biological Activity and Potential Medicinal Applications: The carbazole scaffold, including 2,7-Dichloro-9H-carbazole, exhibits a broad range of biological activities upon modifications. These activities include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This review provides a comprehensive overview of the medicinal potential of carbazole-containing molecules (Tsutsumi et al., 2016).
Material Science
Synthesis for Organic Semiconductors
2,7-Dichloro-9H-carbazole is a key building block in the production of organic semiconductors. Innovations in its synthesis, particularly under microwave irradiation, enhance its efficiency and sustainability, making it a vital component in the development of advanced materials (Khrustalev et al., 2020).
Electrochemical Properties and Applications
The research on new conjugated polymers based on carbazole and furan units, including derivatives of 2,7-Dichloro-9H-carbazole, highlights their potential in electronic applications. This study delves into the synthesis and electrochemical properties of these materials, contributing to advancements in fields like organic electronics (Oguztürk et al., 2015).
Propriétés
IUPAC Name |
2,7-dichloro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKIBPKVYOEUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476958 | |
| Record name | Carbazole, 2,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102871-58-9 | |
| Record name | Carbazole, 2,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3045115.png)
![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)



![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)
![2-[3-(4-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B3045124.png)
![2-[3-(4-Fluorophenyl)pyrazolyl]ethylamine](/img/structure/B3045125.png)
![2-[3-(1-Ethylpyrazol-5-yl)pyrazolyl]ethylamine](/img/structure/B3045126.png)

